molecular formula C11H14O6 B14146047 Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate CAS No. 89215-47-4

Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate

Cat. No.: B14146047
CAS No.: 89215-47-4
M. Wt: 242.22 g/mol
InChI Key: NBDCFUBGNIJBCZ-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate is an organic compound that belongs to the class of malonates It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate typically involves the reaction of dimethyl malonate with 5-methylfurfural under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the enolate form of dimethyl malonate attacks the carbonyl group of 5-methylfurfural. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the product is isolated through standard workup procedures including extraction and purification by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or interfere with essential metabolic processes in microorganisms. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate: Unique due to the presence of both a furan ring and a malonate moiety.

    Dimethyl 2-hydroxy-2-[(5-ethyl-2-furyl)methyl]malonate: Similar structure but with an ethyl group instead of a methyl group on the furan ring.

    Dimethyl 2-hydroxy-2-[(5-methyl-2-thienyl)methyl]malonate: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring enhances its aromaticity and stability, while the malonate moiety provides versatility in synthetic transformations .

Properties

CAS No.

89215-47-4

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

dimethyl 2-hydroxy-2-[(5-methylfuran-2-yl)methyl]propanedioate

InChI

InChI=1S/C11H14O6/c1-7-4-5-8(17-7)6-11(14,9(12)15-2)10(13)16-3/h4-5,14H,6H2,1-3H3

InChI Key

NBDCFUBGNIJBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC(C(=O)OC)(C(=O)OC)O

Origin of Product

United States

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